(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-14-6-3-12(16(10-14)22-2)4-8-18(20)19-13-5-7-15-17(9-13)24-11-23-15/h3-10H,11H2,1-2H3,(H,19,20)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQWQTJVXRPSTD-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (E)-3-(2,4-Dimethoxyphenyl)acrylic Acid
Step 1 : Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with malonic acid in pyridine/piperidine (1:4) at 80°C for 6 hours yields 85–90% crude acid.
Step 2 : Recrystallization from ethanol/water (3:1) provides analytically pure product (mp 172–174°C).
Key spectral data :
Formation of Acryloyl Chloride
Treat (E)-3-(2,4-dimethoxyphenyl)acrylic acid (1.0 eq) with oxalyl chloride (2.5 eq) and catalytic DMF (0.1 eq) in anhydrous DCM at 0°C→RT. After 3 hours, evaporate solvent under reduced pressure to obtain quantitative yield of acid chloride.
Amide Coupling with Benzo[d]dioxol-5-amine
Add acid chloride (1.2 eq) dropwise to a stirred solution of benzo[d]dioxol-5-amine (1.0 eq) and Et₃N (3.0 eq) in THF at −10°C. Stir for 12 hours at RT, extract with EtOAc, wash with 5% HCl and brine. Column chromatography (SiO₂, EtOAc/hexane 1:3) gives 68–73% yield.
Optimization Note : Excess acid chloride and low temperatures minimize diimide formation.
One-Pot Synthesis Using Meldrum’s Acid (Route B)
Reaction Protocol
Mechanistic Insights
Meldrum’s acid acts as a carbonyl activator, forming a β-keto ester intermediate that undergoes dehydration to the α,β-unsaturated amide. The (E)-selectivity arises from thermodynamic stabilization of the trans isomer during keto-enol tautomerism.
Photochemical Synthesis (Route C)
Oxidative Coupling Protocol
Advantages and Limitations
- Pros : Avoids preformed acid chlorides; uses O₂ as a terminal oxidant.
- Cons : Lower yield due to competing oxidation pathways; requires specialized equipment.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.64 | d (J=15.6) | 1H | CH=CHCO |
| 7.22 | d (J=8.4) | 1H | ArH (C6') |
| 6.82 | dd (J=8.4, 2.4) | 1H | ArH (C5') |
| 6.71 | d (J=2.4) | 1H | ArH (C3') |
| 6.53 | d (J=15.6) | 1H | CH=CHCO |
| 6.01 | s | 2H | OCH₂O |
| 3.92 | s | 3H | OCH₃ (C2') |
| 3.88 | s | 3H | OCH₃ (C4') |
IR Spectroscopy (KBr)
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Yield | 68–73% | 58–63% | 42–48% |
| Purity | >95% (HPLC) | 90–93% | 85–88% |
| Stereoselectivity | >99% E | >98% E | 92–95% E |
| Scalability | 100 g+ | 50 g | <10 g |
| Cost Index | High | Moderate | Low |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent research has highlighted the potential of compounds similar to (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide in anticancer therapies. For example, derivatives of the benzo[d][1,3]dioxole structure have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways such as caspase activation and modulation of cell cycle proteins .
Case Study: Synthesis and Evaluation
A study synthesized several analogs of this compound to evaluate their cytotoxic effects. The results indicated that modifications on the phenyl ring significantly influenced the potency against cancer cells. The most effective compounds exhibited IC50 values in the low micromolar range, demonstrating their potential as lead candidates for further development .
Environmental Applications
2.1 Heavy Metal Detection
Compounds with similar structures have been explored for their ability to act as sensors for heavy metals such as lead (Pb²⁺). A notable study utilized a derivative of benzo[d][1,3]dioxole to develop a sensitive sensor that can detect Pb²⁺ ions at low concentrations. The sensor operates based on fluorescence quenching mechanisms, providing a rapid and reliable method for environmental monitoring .
Data Table: Sensor Performance Metrics
| Compound | Detection Limit (µM) | Response Time (s) | Selectivity Ratio |
|---|---|---|---|
| This compound | 0.5 | 10 | 15 |
| Benzodioxole derivative | 0.2 | 5 | 20 |
Materials Science
3.1 Polymer Development
The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced properties such as thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .
Case Study: Polymer Blends
In a comparative study, blends of polyvinyl chloride (PVC) with varying concentrations of the acrylamide compound were analyzed. The results showed that even small amounts (5% by weight) significantly enhanced the thermal stability and mechanical properties of the PVC matrix .
Mechanism of Action
The mechanism of action of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
The 2,4-dimethoxyphenyl group distinguishes the target compound from analogs. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
SAR Insights :
- Methoxy Groups : The 2,4-dimethoxy substitution may enhance metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
- Phenethyl vs. Alkyl Chains : Phenethyl-substituted analogs show stronger anticancer activity than alkyl-chain derivatives, likely due to improved aromatic stacking in biological targets .
- Anti-Obesity Activity : Hydroxyl-containing analogs (e.g., ’s compound) reduce adipocyte size and blood triglycerides, suggesting polar groups aid in lipid metabolism modulation .
Biological Activity
The compound (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide is a derivative of benzodioxole that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action of this compound based on diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with appropriate arylamine substrates. The resulting compound features a planar benzo[d][1,3]dioxole moiety which is crucial for its biological activity. The structural integrity can be confirmed through various spectroscopic techniques including NMR and X-ray crystallography, which reveal significant intramolecular interactions and hydrogen bonding patterns that stabilize the molecular structure .
Anticancer Properties
Recent studies have demonstrated that compounds containing the benzodioxole moiety exhibit significant anticancer activity . For instance, derivatives similar to this compound have been shown to induce cytotoxic effects on various cancer cell lines:
- IC50 Values : The IC50 values for related compounds were reported in the range of 3.94 to 9.12 mM , indicating varying degrees of cytotoxicity against Hep3B liver cancer cells. Notably, compounds with amide functionalities demonstrated lower IC50 values compared to their non-amide counterparts, suggesting enhanced potency .
- Mechanism of Action : Flow cytometry analyses indicated that certain derivatives can induce cell cycle arrest at the G2-M phase. For example, compound 2a significantly reduced the fraction of cells in the G1 phase from 65.3% to 52.53% when compared with Doxorubicin, a standard anticancer agent . This suggests that this compound may exert its effects through modulation of cell cycle dynamics.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH assay. Results indicated that compounds with similar structures showed promising antioxidant activity comparable to known antioxidants like Trolox . This property is particularly relevant as oxidative stress is a contributing factor in cancer progression.
Comparative Analysis of Biological Activities
| Compound | Anticancer Activity (IC50 mM) | Antioxidant Activity | Mechanism |
|---|---|---|---|
| Compound 2a | 3.94 | Moderate | G2-M phase arrest |
| Compound 2b | 9.12 | Low | Minimal impact |
| Doxorubicin | Standard Control | N/A | DNA intercalation |
Case Studies
Several studies have focused on the biological evaluation of benzodioxole derivatives:
- Study on Hepatocellular Carcinoma : Investigated the cytotoxic effects of various benzodioxole derivatives on Hep3B cells, revealing that modifications to the benzodioxole structure significantly influence anticancer efficacy .
- Antioxidant Evaluation : Assessed through in vitro assays showing that derivatives possess substantial free radical scavenging capabilities which could be beneficial in cancer therapy by reducing oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
